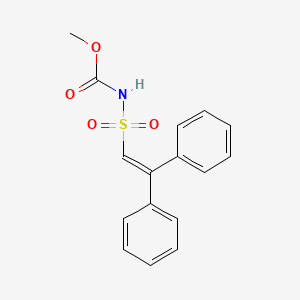
2-(4-Methylcyclohexylidene)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylcyclohexylidene)propanenitrile is an organic compound with the molecular formula C10H15N. It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a carbon atom that is part of a cyclohexylidene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: One common method to synthesize nitriles is by heating halogenoalkanes with sodium or potassium cyanide in ethanol.
From Amides: Nitriles can also be prepared by dehydrating amides.
From Aldehydes and Ketones: Aldehydes and ketones can undergo nucleophilic addition with hydrogen cyanide to form hydroxynitriles, which can then be further processed to yield nitriles.
Industrial Production Methods
Industrial production of nitriles often involves large-scale reactions using similar methods as described above but optimized for efficiency and yield. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids in the presence of acidic or basic conditions.
Reduction: Nitriles can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nitriles can undergo nucleophilic substitution reactions where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Dilute acids (e.g., HCl) or bases (e.g., NaOH) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Methylcyclohexylidene)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Its derivatives may be studied for potential biological activity.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(4-methylcyclohexylidene)propanenitrile depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the cyano group acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. In reduction reactions, the nitrile group is converted to an amine through the addition of hydrogen atoms .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-2-methylpropanenitrile: Similar in structure but contains a hydroxyl group.
Cyclohexanecarbonitrile: Similar cyclic structure but lacks the methylidene group.
Propiedades
Número CAS |
54353-78-5 |
|---|---|
Fórmula molecular |
C10H15N |
Peso molecular |
149.23 g/mol |
Nombre IUPAC |
2-(4-methylcyclohexylidene)propanenitrile |
InChI |
InChI=1S/C10H15N/c1-8-3-5-10(6-4-8)9(2)7-11/h8H,3-6H2,1-2H3 |
Clave InChI |
GOHHSFMKMZFQPZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(=C(C)C#N)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


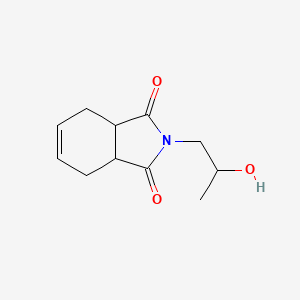
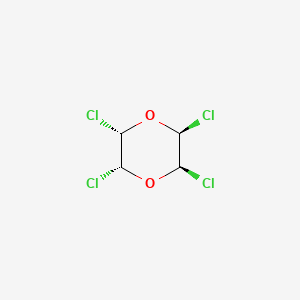

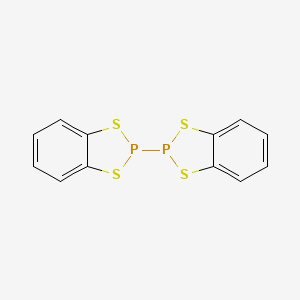


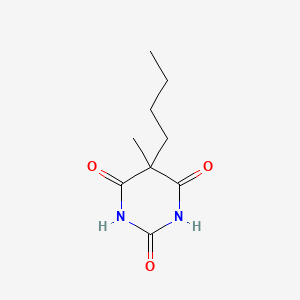
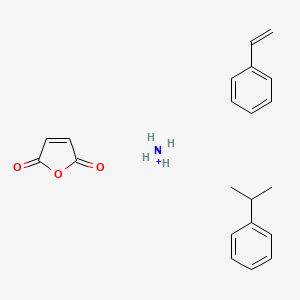
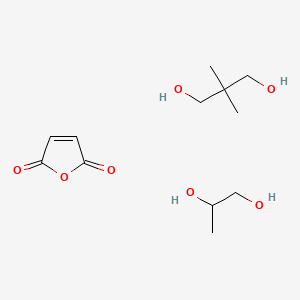
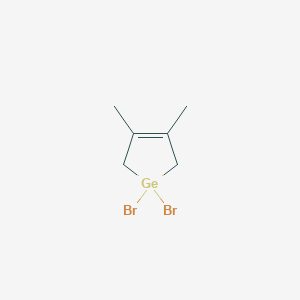
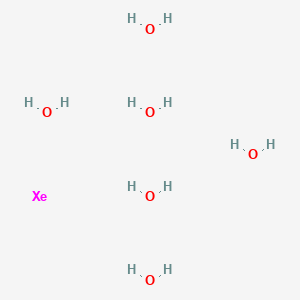
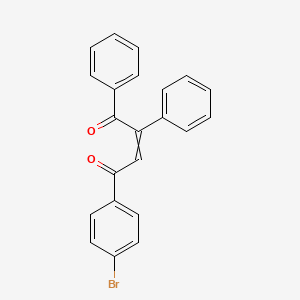
![5h-Imidazo[1,5-c][1,3]oxazine](/img/structure/B14650961.png)
